molecular formula C12H13N3OS2 B6581351 3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea CAS No. 1207025-52-2

3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B6581351
CAS No.: 1207025-52-2
M. Wt: 279.4 g/mol
InChI Key: YKGXDUMALOAEFQ-UHFFFAOYSA-N
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Description

3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea (CAS: 391868-07-8) is a urea derivative featuring a cyclopenta[d][1,3]thiazole core fused to a bicyclic system and a thiophen-2-ylmethyl substituent. Its molecular formula is C₁₃H₁₂N₄O₃S, with a molecular weight of 304.32 g/mol . The compound’s structure includes:

  • A urea linkage (-NH-CO-NH-), a common pharmacophore in medicinal chemistry for hydrogen bonding and target interaction.
  • A thiophen-2-ylmethyl group, introducing electron-rich aromaticity and steric bulk, which may influence solubility and receptor binding .

This compound is part of a broader class of urea-linked heterocycles, often explored for therapeutic applications due to their modular synthesis and tunable properties.

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c16-11(13-7-8-3-2-6-17-8)15-12-14-9-4-1-5-10(9)18-12/h2-3,6H,1,4-5,7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGXDUMALOAEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Urea Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophen-2-ylmethyl C₁₃H₁₂N₄O₃S 304.32 Cyclopenta-thiazole core, moderate steric bulk, electron-rich thiophene.
3-{...}-1-(4-nitrophenyl)urea 4-nitrophenyl C₁₃H₁₂N₄O₃S 304.32 Electron-withdrawing nitro group; may enhance reactivity or binding.
11a (3-Fluorophenyl urea) 3-Fluorophenyl, piperazinyl-thiazole C₂₃H₂₄FN₇O₂S 484.2 Extended piperazine-thiazole chain; fluorophenyl for polarity modulation.
7a (Tetrahydrobenzo[b]thiophene urea) 3-Cyano-tetrahydrobenzo[b]thiophene C₁₆H₁₄N₄O₂S 326.37 Tetrahydrobenzo-thiophene core; cyano group for electronic effects.
Key Observations :

Core Heterocycles :

  • The target compound’s cyclopenta-thiazole core () contrasts with tetrahydrobenzo[b]thiophene in 7a () and piperazinyl-thiazole in 11a (). These cores influence aromaticity, solubility, and conformational flexibility.
  • Cyclopenta-thiazole derivatives are synthesized via Grignard reagent reactions (), while tetrahydrobenzo-thiophenes involve multi-step cyclization ().

Substituent Effects :

  • Electron-rich groups (e.g., thiophen-2-ylmethyl in the target compound) may enhance π-π stacking, whereas electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl analog) could improve metabolic stability .
  • Bulky substituents (e.g., piperazinyl-thiazole in 11a) increase molecular weight and may impact bioavailability .

Synthesis Yields :

  • Urea derivatives in and report yields of 70–88% via isocyanate coupling, suggesting efficient synthetic routes for analogs . The target compound’s synthesis likely follows similar protocols.

Pharmacological Potential and Design Considerations

While direct bioactivity data for the target compound is unavailable, structural insights suggest:

  • Thiophene vs. The 4-nitrophenyl analog’s nitro group could enhance electrophilicity for covalent binding .
  • Piperazine-Thiazole Moieties : Compounds like 11a () are designed for enhanced solubility and target engagement via hydrogen bonding with the piperazine moiety .
  • Tetrahydrobenzo-thiophene Cores : Derivatives like 7a () are explored for anticonvulsant or anti-inflammatory activity, highlighting the therapeutic versatility of sulfur-containing heterocycles.

Analytical and Validation Techniques

Structural validation of these compounds relies on:

  • X-ray crystallography using SHELX () and ORTEP-3 () for precise bond-length and angle determination.
  • Mass spectrometry (ESI-MS) and ¹H-NMR for molecular weight and substituent confirmation ().
  • Elemental analysis to verify purity ().

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